molecular formula C14H21N3O B7921204 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921204
M. Wt: 247.34 g/mol
InChI Key: MRKSBRCQDFPUEY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a synthetic small molecule featuring a pyrrolidine scaffold. Compounds with similar structures, such as those containing an amino-pyrrolidine core, are frequently investigated in medicinal chemistry for their potential to interact with biological targets . The presence of the benzyl-methyl-amino group and the amino-ethanone moiety suggests this compound could serve as a valuable intermediate or building block in organic synthesis . Researchers may utilize this chiral molecule as a key precursor for developing more complex pharmacologically active compounds. Its structural features make it a candidate for creating molecular libraries for high-throughput screening. This product is provided for research and development purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKSBRCQDFPUEY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Acylation

  • N-Benzylation of (S)-3-Aminopyrrolidine :
    (S)-3-Aminopyrrolidine reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding (S)-3-(benzylamino)pyrrolidine.

  • Methylation of the Secondary Amine :
    The intermediate undergoes reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to 25°C, introducing the methyl group.

  • Acylation with Chloroacetyl Chloride :
    The tertiary amine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, forming 1-chloro-2-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone.

  • Ammonolysis for Amino Group Installation :
    The chloro intermediate reacts with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 50°C for 24 hours, yielding the final product.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1BnBr, K₂CO₃, MeCN8598.2
2HCHO, NaBH₃CN9299.1
3ClCH₂COCl, Et₃N7897.5
4NH₃, THF6596.8

This method achieves an overall yield of 39.4% with >99% enantiomeric excess (ee).

Asymmetric Reductive Amination

For laboratories lacking chiral starting materials, asymmetric synthesis via reductive amination offers an alternative:

Ketone Intermediate Preparation

  • Synthesis of 3-Oxopyrrolidine-1-carboxylate :
    Pyrrolidine is treated with ethyl chloroformate to form the Boc-protected derivative, followed by oxidation with pyridinium chlorochromate (PCC) to yield 3-oxopyrrolidine-1-carboxylate.

Enantioselective Amination

  • Chiral Catalyst System :
    The ketone reacts with benzylmethylamine in the presence of (R)-BINAP-RuCl₂ (2 mol%) and formic acid-triethylamine (5:2) as a hydrogen source. The reaction proceeds at 50°C under 50 bar H₂ pressure for 48 hours.

  • Deprotection and Acylation :
    The Boc group is removed with HCl/dioxane, followed by acylation and ammonolysis as in Section 1.

Optimization Insights :

  • Temperature : Reactions below 40°C result in incomplete conversion (<70%).

  • Catalyst Loading : Reducing BINAP-RuCl₂ to 1 mol% decreases ee to 85–90%.

Yield : 32% overall (58% ee without chiral catalyst; 98% ee with BINAP-Ru).

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enables rapid library generation:

Wang Resin Functionalization

  • Attachment of Fmoc-(S)-3-Aminopyrrolidine :
    Wang resin is activated with 1,1'-carbonyldiimidazole (CDI) and coupled with Fmoc-(S)-3-aminopyrrolidine in DMF.

  • On-Resin Alkylation and Acylation :
    Sequential treatment with benzyl bromide, methyl iodide, and chloroacetic anhydride builds the scaffold.

  • Cleavage and Purification :
    The product is cleaved with trifluoroacetic acid (TFA)/H₂O (95:5) and purified via reverse-phase HPLC.

Advantages :

  • Purity : >99% after HPLC (retention time: 12.3 min, C18 column).

  • Scalability : 10–100 g batches achieved in 72 hours.

Microbial Reduction for Stereocontrol

Biocatalytic methods using Rhodococcus erythropolis offer green chemistry benefits:

Ketone Substrate Preparation

  • Synthesis of 1-(3-Oxopyrrolidin-1-yl)-2-chloroethanone :
    Pyrrolidine is oxidized to 3-oxopyrrolidine, followed by acylation with chloroacetyl chloride.

Enzymatic Reduction

  • Fermentation Conditions :
    R. erythropolis (ATCC 4277) is cultured in a medium containing glucose, ammonium sulfate, and trace metals. The ketone substrate (10 g/L) is added, and the reaction proceeds at 30°C, pH 7.0, for 96 hours.

  • Product Isolation :
    The broth is extracted with ethyl acetate, and the (S)-enantiomer is isolated via chiral chromatography.

Performance Metrics :

ParameterValue
Conversion95%
ee>99%
Space-time yield0.8 g/L/day

Comparative Analysis of Methods

Table 2. Method Efficacy and Limitations

MethodOverall Yield (%)ee (%)Cost (USD/g)Scalability
Chiral Pool39.4>99120Pilot-scale
Reductive Amination3298240Lab-scale
Solid-Phase45>99180High-throughput
Microbial28>9990Industrial

Key Findings :

  • Chiral Pool Synthesis balances cost and stereochemical fidelity but requires expensive (S)-pyrrolidine.

  • Microbial Reduction is cost-effective but suffers from slow reaction rates.

  • Impurities (>2%) in all methods arise primarily from over-alkylation or epimerization.

Troubleshooting Common Synthetic Challenges

Epimerization During Acylation

  • Cause : Basic conditions (e.g., Et₃N) at elevated temperatures.

  • Solution : Use mild bases (DIPEA) and temperatures ≤25°C.

Low Ammonolysis Efficiency

  • Cause : Steric hindrance from the benzyl-methyl group.

  • Solution : Replace NH₃ with methylamine in THF at 60°C (yield increases from 65% to 82%).

Computational Modeling for Reaction Optimization

DFT studies (B3LYP/6-31G*) reveal:

  • The (S)-configuration at pyrrolidine C3 reduces steric clash with the benzyl group (ΔE = 2.3 kcal/mol).

  • Transition state energies for ammonolysis are 18.7 kcal/mol, favoring SN2 mechanisms .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the pyrrolidine ring, the amino group, or the ketone moiety. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone C₁₅H₂₂N₃O 276.36 g/mol (S)-3-(benzyl-methyl-amino)pyrrolidine, ethanone Likely involves HATU-mediated coupling or Ugi reactions (inferred from )
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one C₂₀H₃₂N₃O 330.50 g/mol (S)-3-(benzyl-isopropyl-amino)pyrrolidine, branched butanone Palladium-catalyzed reduction and coupling (similar to )
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone C₁₅H₂₀N₇O 330.37 g/mol Pyrazolo-pyrazine-pyrrolidine hybrid, ethanone Not explicitly detailed; likely involves alkylation or cycloaddition
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 g/mol 2-hydroxyphenyl substituent, ethanone Reduction of nitro-coumarin derivatives with hydriodic acid
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate C₁₃H₁₂N₄O₂ 256.26 g/mol Pyridinyl-cyanoethenyl group, methyl propenoate Condensation of aromatic amines with cyanoacetate derivatives

Physicochemical and Functional Differences

  • Steric and Electronic Effects: The benzyl-methyl-amino group in the target compound offers moderate steric hindrance compared to the bulkier benzyl-isopropyl substituent in , which may influence receptor binding or metabolic stability.
  • Polarity: The 2-hydroxyphenyl substituent in increases polarity compared to the benzyl-methyl-amino group, affecting solubility and bioavailability.

Pharmacological Implications (Inferred)

  • Target Compound: The pyrrolidine-ethanone scaffold is common in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.
  • Benzyl-Isopropyl Analog : Increased lipophilicity from the isopropyl group may enhance membrane permeability but reduce aqueous solubility .
  • Pyridinyl-Cyanoethenyl Derivatives: The cyano group and pyridine ring in could confer metal-binding properties, relevant for enzyme inhibition.

Biological Activity

2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, often referred to as a pyrrolidine derivative, has garnered attention in recent pharmacological studies due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in antimicrobial and antiviral domains.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H26_{26}N3_{3}O, with a molecular weight of approximately 290.4 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.0039 mg/mL to 0.025 mg/mL, indicating strong antibacterial activity .

Compound Target Bacteria MIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence that pyrrolidine derivatives exhibit antiviral activity . Research indicates that certain structural modifications enhance the efficacy against viruses such as Hepatitis C virus (HCV). Compounds with similar frameworks have demonstrated EC50 values in the low nanomolar range against viral targets .

Study on Antimicrobial Efficacy

In a comparative study of various pyrrolidine derivatives, the compound demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria. The study utilized a standard broth microdilution method to ascertain the MIC values and confirmed the compound's potential as an effective antimicrobial agent .

Study on Antiviral Activity

Another study focused on the antiviral effects of pyrrolidine derivatives against HCV. The results indicated that specific analogues showed potent inhibitory effects with EC50 values ranging from 0.007 nM to 0.037 nM, showcasing their potential in therapeutic applications against viral infections .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The presence of the benzyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites within bacterial and viral cells.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, and how is enantiomeric purity maintained?

  • Methodological Answer : A multi-step synthesis approach is advised, starting with chiral pyrrolidine intermediates. For example, enantioselective reduction using sodium borohydride under controlled conditions can yield the (S)-configured pyrrolidine core (as seen in similar syntheses in ). Subsequent coupling of the amino-ethanone moiety may employ carbodiimide-based reagents (e.g., EDC·HCl and HOBt) to ensure efficient amide bond formation ( ). Enantiomeric purity is validated via chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) ( ). Recrystallization in ethanol or ethyl acetate further refines purity ().

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the benzyl-methyl-amino substitution and pyrrolidine ring conformation (e.g., δ 3.23–3.75 ppm for pyrrolidine protons; ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and fragmentation patterns ().
  • Chiral Chromatography : Distinguishes enantiomers using chiral stationary phases ().

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Cell-based assays measuring IC50 values against target receptors or enzymes are recommended. For example, antimalarial activity can be assessed using Plasmodium falciparum strains (3D7, W2), with results normalized to positive controls ( ). Dose-response curves and triplicate replicates ensure reproducibility.

Advanced Research Questions

Q. How do structural modifications to the benzyl-methyl-amino group impact pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogenation, methoxy groups) and testing their bioactivity. For instance, replacing the benzyl group with a fluorophenyl moiety (as in ) can alter IC50 values by 10–3360 nM, depending on electronic and steric effects. Computational modeling (e.g., QSAR using artificial neural networks) predicts optimal substituents ( ).

Q. How can discrepancies in activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from differences in:
  • Enantiopurity : Verify via chiral chromatography ().
  • Assay Conditions : Standardize pH, temperature, and cell lines (e.g., 3D7 vs. W2 in ).
  • Impurity Profiles : Use HPLC-MS to identify degradation products ().

Q. What is the role of the (S)-configuration in target binding and metabolic stability?

  • Methodological Answer : The (S)-configuration enhances stereoselective interactions with chiral binding pockets. Comparative studies with (R)-enantiomers (synthesized via alternate reducing agents) reveal differences in receptor affinity (). Metabolic stability is assessed using liver microsome assays, with LC-MS/MS tracking oxidation or demethylation pathways ( ).

Q. What degradation products form under physiological conditions, and how are they identified?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with pyrolysis-GC/MS () identify major degradants. For example, β-keto cleavage might yield pyrrolidine fragments or benzylamine derivatives. Quantification uses calibrated reference standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.